Win 55212-2
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(11R)-2-methyl-11-(morpholin-4-ylmethyl)-9-oxa-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O3/c1-18-25(27(30)22-9-4-7-19-6-2-3-8-21(19)22)23-10-5-11-24-26(23)29(18)20(17-32-24)16-28-12-14-31-15-13-28/h2-11,20H,12-17H2,1H3/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVHOQAKMCMIIM-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C3N1C(COC3=CC=C2)CN4CCOCC4)C(=O)C5=CC=CC6=CC=CC=C65 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C3N1[C@@H](COC3=CC=C2)CN4CCOCC4)C(=O)C5=CC=CC6=CC=CC=C65 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40894849 | |
| Record name | WIN 55,212-2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40894849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131543-22-1 | |
| Record name | Win 55212-2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131543-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Win 55212-2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131543221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | WIN 55212-2 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13950 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | WIN 55,212-2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40894849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | WIN-55212-2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H31GI9502 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Receptor Pharmacology and Molecular Target Interactions
Cannabinoid Receptor Agonist Profile
Win 55,212-2 is well-characterized as a non-selective agonist of both cannabinoid receptor 1 (CB1R) and cannabinoid receptor 2 (CB2R), albeit with differing affinities. nih.govwindows.net
Win 55,212-2 is a full and potent agonist at the CB1 receptor. wikipedia.orgfrontiersin.org Its binding affinity for the human CB1 receptor has been reported with Ki values in the low nanomolar range. For instance, studies have shown a Ki of 1.9 nM for the CB1 receptor, indicating a much higher affinity compared to THC, which has a Ki of 41 nM. wikipedia.orgebi.ac.uknih.gov Other reported Ki values for human CB1 receptors include 6.06 nM and 62.3 nM in different assays. guidetopharmacology.orgcaymanchem.com This high affinity and agonist activity at CB1 receptors, which are abundantly expressed in the central nervous system, are central to many of its observed pharmacological effects. portlandpress.com
Win 55,212-2 also acts as a potent agonist at the CB2 receptor. wikipedia.orgebi.ac.uk Intriguingly, while it binds with high affinity to both cannabinoid receptors, some studies suggest a slightly greater affinity for the CB2 receptor over the CB1 receptor. nih.govwindows.net Reported Ki values for the human CB2 receptor are as low as 3.3 nM. caymanchem.comtocris.com Other studies have reported Ki values of 0.28 nM and 0.3 nM for the CB2 receptor. guidetopharmacology.org The agonism at CB2 receptors, which are primarily expressed in immune cells and peripheral tissues, contributes to its anti-inflammatory properties. wikipedia.org
The designation of Win 55,212-2 as a non-selective cannabinoid agonist stems from its ability to potently activate both CB1 and CB2 receptors. frontiersin.orgnih.govjpccr.eu It generally exhibits high efficacy at both receptor subtypes. windows.net The compound's ability to act as a full agonist at CB1 receptors distinguishes it from partial agonists like THC. frontiersin.org This non-selective but highly potent agonism makes Win 55,212-2 a powerful research tool for exploring the combined effects of CB1 and CB2 receptor activation.
Table 1: Binding Affinities (Ki) of Win 55,212-2 at Cannabinoid Receptors
| Receptor | Species/Assay System | Ki (nM) | Reference |
|---|---|---|---|
| CB1 | Human | 1.9 | wikipedia.orgebi.ac.uknih.gov |
| CB1 | Human | 6.06 | guidetopharmacology.org |
| CB1 | Human recombinant | 62.3 | caymanchem.com |
| CB2 | Human recombinant | 3.3 | caymanchem.comtocris.com |
| CB2 | Guinea pig ileum | 0.28 | guidetopharmacology.org |
Non-Cannabinoid Receptor and Other Molecular Targets
Beyond the cannabinoid receptors, research has revealed that Win 55,212-2 interacts with other significant molecular targets, including peroxisome proliferator-activated receptors and transient receptor potential channels.
Win 55,212-2 has been identified as an agonist for both PPARα and PPARγ. wikipedia.orgebi.ac.uk Studies have shown that it can directly bind to the PPARα ligand-binding domain, with an affinity comparable to the established PPARα agonist fenofibrate, and stimulate PPARα-mediated gene transcription. nih.govresearchgate.netasu.edu This interaction with PPARα is thought to contribute to some of its neuroprotective and anti-inflammatory effects. nih.govresearchgate.net Furthermore, Win 55,212-2 has been shown to increase PPARγ signaling and expression. mdpi.complos.orgplos.org This activity at PPARγ may also play a role in its anti-inflammatory actions, as some of its effects have been linked to the activation of the PPARγ pathway. plos.org
Table 2: Interaction of Win 55,212-2 with PPARs
| Target | Observed Effect | Reference |
|---|---|---|
| PPARα | Binds to ligand-binding domain, stimulates gene transcription | nih.govresearchgate.netasu.edu |
The interaction of Win 55,212-2 with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel is complex. Some research indicates that Win 55,212-2 can exert effects through the activation of TRPV1. mdpi.com However, other studies have demonstrated that Win 55,212-2 can inhibit and desensitize the TRPV1 receptor. nih.govpnas.org This desensitization appears to be mediated by the dephosphorylation of the TRPV1 channel at specific threonine residues (Thr144 and Thr370). nih.govnih.gov This dephosphorylation is facilitated by the activation of the phosphatase calcineurin. nih.govpnas.org Interestingly, this modulation of TRPV1 by Win 55,212-2 may occur indirectly, with some evidence suggesting the involvement of the TRPA1 channel. nih.govnih.gov The modulation of TRPV1, a key player in pain sensation, highlights another dimension of Win 55,212-2's pharmacological profile. frontiersin.org
Cannabinoid Receptor-Independent Mechanisms of Action
Beyond its affinity for CB1 and CB2 receptors, WIN 55,212-2 exerts several of its physiological effects through alternative pathways. These non-classical mechanisms involve direct modulation of ion channels and other cellular components, which are crucial for understanding the full spectrum of the compound's activity.
One of the most studied non-cannabinoid receptor interactions is with the Transient Receptor Potential (TRP) channel family. frontiersin.org WIN 55,212-2 has been shown to interact with both TRPA1 and TRPV1 channels. acs.org Specifically, it can activate TRPA1 channels, which are involved in sensory signaling. acs.org Its interaction with TRPV1, the capsaicin (B1668287) receptor, is more complex. Research indicates that WIN 55,212-2 can both inhibit and desensitize TRPV1. researchgate.netpnas.org One identified mechanism for this inhibition is through a calcium-dependent activation of the phosphatase calcineurin, which subsequently dephosphorylates the TRPV1 channel, reducing its activity. pnas.org This inhibitory action on TRPV1 appears to be independent of G protein-coupled cannabinoid receptors. pnas.org Further studies suggest that the inhibition of TRPV1 by WIN 55,212-2 in trigeminal ganglion neurons involves Protein Kinase A (PKA) and Protein Kinase C (PKC) pathways. nih.gov
The role of WIN 55,212-2 with the orphan G-protein coupled receptor GPR55 is a subject of conflicting reports. GPR55 has been suggested as a potential third cannabinoid receptor. wikidoc.org However, multiple studies have demonstrated that WIN 55,212-2, unlike other cannabinoid compounds, fails to activate GPR55-expressing cells or stimulate GPR55-dependent GTPγS activity. wikidoc.orgnih.gov This suggests that GPR55 is not a primary target for this particular synthetic cannabinoid.
Research has also uncovered that WIN 55,212-2 can induce cellular changes independent of CB1 receptor signaling. At micromolar concentrations, it has been observed to cause a disruption of the Golgi apparatus and the microtubule network in both neuronal and non-neuronal cells. researchgate.net These effects were confirmed in primary cortical neurons from mice lacking the CB1 receptor, underscoring the receptor-independent nature of this action. researchgate.net This disruption of cellular architecture could contribute to the compound's observed anti-proliferative and anti-inflammatory effects. researchgate.net
Furthermore, WIN 55,212-2 has been found to inhibit the release of calcitonin gene-related peptide (CGRP) evoked by high potassium concentrations in trigeminal neurons. nih.gov This inhibitory effect was not blocked by cannabinoid receptor antagonists and was mimicked by its inactive enantiomer, WIN 55,212-3, indicating a mechanism independent of CB1 and CB2 receptors. nih.gov
| Mechanism | Target | Observed Effect | Supporting Evidence |
|---|---|---|---|
| Ion Channel Modulation | TRPA1 | Activation | Activates TRPA1 to trigger desensitization of TRPV1. acs.org |
| Ion Channel Modulation | TRPV1 | Inhibition / Desensitization | Inhibits TRPV1 via a calcium-calcineurin dependent pathway pnas.org and through PKA/PKC pathways. nih.gov |
| G-Protein Coupled Receptor Interaction | GPR55 | No activation | Fails to stimulate GTPγS activity in GPR55-expressing cells. wikidoc.orgnih.gov |
| Cellular Structure Disruption | Golgi Apparatus & Microtubules | Disruption / Dispersion | Occurs at micromolar concentrations, independent of CB1 receptor signaling. researchgate.net |
| Neurotransmitter Release Modulation | Voltage-gated Channels | Inhibition of K+-evoked CGRP release | Effect is not reversed by CB receptor antagonists. nih.gov |
Other Identified Molecular Interactions
In addition to its direct mechanisms of action, WIN 55,212-2 interacts with several other key molecular targets that are not classical cannabinoid receptors. These interactions further diversify its pharmacological profile.
A significant area of research has focused on the interaction of WIN 55,212-2 with Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression. It has been identified as an agonist for both PPARα and PPARγ. researchgate.netbiosynth.comwikipedia.org The activation of PPARα is thought to contribute to the anti-inflammatory properties of WIN 55,212-2. biosynth.commdpi.com Furthermore, studies on the anticonvulsant effects of WIN 55,212-2 have shown that these effects can be blocked by a combination of CB1 and PPARα antagonists, indicating a functional interaction between these two receptor systems. mdpi.comnih.gov The compound's effects on PPARγ have also been implicated in mediating its impact on behavioral sensitization and in neuroinflammation models. mdpi.com
WIN 55,212-2 also directly modulates the activity of certain neurotransmitter receptors. Research has demonstrated that synthetic agonists, including WIN 55,212-2, can inhibit the conductance of glycine (B1666218) receptors and accelerate their desensitization. frontiersin.org This action was observed in the presence of antagonists for CB1, CB2, and vanilloid receptors, suggesting a direct interaction with the glycine receptor itself. frontiersin.org
The compound also influences critical intracellular signaling cascades. The Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase B (Akt) signaling pathways are key regulators of cell growth, proliferation, and apoptosis. nih.gov Activation of cannabinoid receptors by WIN 55,212-2 leads to the downstream modulation of important proteins within the MAPK family, including Erk 1/2, p38, and JNK, as well as the PI3K/Akt pathway. nih.govnih.gov These interactions are believed to underlie the compound's ability to trigger apoptosis in certain cell lines. nih.gov
| Molecular Target | Type | Observed Interaction | Potential Functional Consequence |
|---|---|---|---|
| PPARα | Nuclear Receptor | Agonist activity | Contributes to anti-inflammatory and anticonvulsant effects. biosynth.commdpi.comnih.gov |
| PPARγ | Nuclear Receptor | Agonist activity / Increases signaling | Mediates effects on behavioral sensitization and neuroinflammation. mdpi.com |
| Glycine Receptors | Ligand-gated Ion Channel | Inhibition of conductance | Post-synaptic inhibition of neurotransmission. frontiersin.org |
| MAPK/AKT Pathway Proteins (Erk 1/2, p38, JNK) | Intracellular Signaling Cascade | Modulation of activity | Regulation of cell proliferation, apoptosis, and inflammation. nih.govnih.gov |
Intracellular Signal Transduction Mechanisms
G Protein-Coupled Receptor (GPCR) Signaling Cascades
The primary mechanism of action for Win 55,212-2 involves the activation of CB1 and CB2 receptors, which belong to the Class A family of G protein-coupled receptors (GPCRs). This activation triggers the dissociation of heterotrimeric G proteins into their constituent Gα and Gβγ subunits, each capable of initiating distinct downstream signaling cascades.
Win 55,212-2 binding to cannabinoid receptors predominantly leads to the activation of pertussis toxin-sensitive inhibitory G proteins, specifically the Gαi/o family. mdpi.com Upon activation, the Gαi/o subunit dissociates from the Gβγ dimer and directly influences effector proteins. The primary role of the activated Gαi/o subunit is the inhibition of adenylyl cyclase, a key enzyme in cellular signaling. mdpi.com This interaction is a hallmark of CB1 and CB2 receptor activation by agonists like Win 55,212-2.
Inhibition of voltage-gated calcium channels : Specifically, N-type (CaV2.2) and P/Q-type (CaV2.1) calcium channels are inhibited, reducing calcium influx into the cell. mdpi.comoup.com
Activation of potassium channels : Win 55,212-2 promotes the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels. mdpi.comnih.gov This leads to an efflux of potassium ions, causing membrane hyperpolarization and a decrease in neuronal excitability.
Direct ion channel modulation : The Gβγ dimer is directly responsible for the inhibition of N- and P/Q-type calcium channels and the activation of GIRK channels mentioned previously. mdpi.com
Activation of kinase pathways : The Gβγ subunit can stimulate enzymes such as phosphoinositide 3-kinase (PI3K). nih.gov Activation of PI3K can, in turn, trigger downstream kinase cascades, including the mitogen-activated protein kinase (MAPK) pathway, further propagating the signal within the cell. nih.gov
While cannabinoid receptors classically couple to Gαi/o proteins, research has revealed a more complex and nuanced interaction. Win 55,212-2 demonstrates "functional selectivity" or "biased agonism," meaning it can stabilize different receptor conformations that preferentially couple to distinct G protein subtypes. nih.gov
Studies have shown that in addition to the canonical Gαi/o pathway, Win 55,212-2 can induce cannabinoid receptor coupling to other G protein families:
Gαs coupling : Under certain experimental conditions, such as after treatment with pertussis toxin to inactivate Gαi/o proteins, Win 55,212-2 has been shown to stimulate adenylyl cyclase, which is indicative of Gαs protein coupling. nottingham.ac.ukresearchgate.net
Gαq/11 coupling : Win 55,212-2 has also been reported to stimulate Gαq/11 pathways, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium, a response not observed with other cannabinoid agonists like THC or CP 55,940. nih.govnottingham.ac.uk
The potency and efficacy of Win 55,212-2 can vary significantly for individual G protein subtypes, suggesting that it can simultaneously activate multiple G protein-dependent pathways with different strengths. ucl.ac.be This differential coupling allows for a highly tailored and context-dependent cellular response to the same ligand.
| G Protein Family | Effector | Effect of Win 55,212-2 Activation |
| Gαi/o | Adenylyl Cyclase | Inhibition |
| Voltage-Gated Ca2+ Channels | Inhibition (via Gβγ) | |
| GIRK Channels | Activation (via Gβγ) | |
| Gαs | Adenylyl Cyclase | Stimulation (under specific conditions) |
| Gαq/11 | Phospholipase C (PLC) | Activation |
The most consistent and well-characterized downstream effect of Win 55,212-2 binding to Gαi/o-coupled cannabinoid receptors is the regulation of adenylyl cyclase (AC). By inhibiting this enzyme, Win 55,212-2 causes a reduction in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). oup.comresearchgate.netnih.gov
This dose-dependent inhibition of forskolin-stimulated cAMP formation has been demonstrated in various cell lines. researchgate.netweizmann.ac.il The reduction in cAMP levels leads to decreased activity of cAMP-dependent protein kinase A (PKA). nih.gov PKA is a central signaling molecule that phosphorylates numerous target proteins, including transcription factors and ion channels. Therefore, by inhibiting the AC/cAMP/PKA pathway, Win 55,212-2 can influence a wide array of cellular functions. However, as noted in the context of functional selectivity, Win 55,212-2 can also stimulate cAMP accumulation through Gαs coupling, highlighting the complexity of its signaling profile. researchgate.net
Beyond G protein activation, GPCR signaling is also regulated by β-arrestin proteins. nih.gov β-arrestins are recruited to the receptor following agonist binding and phosphorylation by G protein-coupled receptor kinases (GRKs). mdpi.com This recruitment can lead to receptor desensitization, internalization, and the initiation of G protein-independent signaling pathways. nih.govmdpi.com
Win 55,212-2 exhibits significant signaling bias, showing a greater preference for activating Gαi/o and Gβγ signaling pathways over the recruitment of β-arrestin 2 when compared to other cannabinoids like THC and CP 55,940. mdpi.com This bias towards G protein-dependent signaling means that Win 55,212-2 can potently activate canonical pathways (e.g., adenylyl cyclase inhibition, ion channel modulation) while being less effective at promoting β-arrestin 2-mediated receptor desensitization and internalization. nih.gov This property may underlie the distinct pharmacological profiles of different cannabinoid agonists.
| Signaling Pathway | Response to Win 55,212-2 |
| Gαi/o Protein Activation | Strong |
| Gβγ Signaling | Strong |
| β-Arrestin 2 Recruitment | Weak / Biased Against |
Kinase Signaling Pathways Modulation
Win 55,212-2 is a significant modulator of several intracellular kinase signaling cascades that are crucial for regulating cell growth, survival, proliferation, and apoptosis. This modulation often occurs downstream of GPCR activation.
Key kinase pathways affected by Win 55,212-2 include:
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway : Win 55,212-2 has been shown to activate the PI3K/Akt signaling pathway, which is a central regulator of cell survival and proliferation. mdpi.comnih.gov In some contexts, however, it can also lead to the downregulation of this pathway, contributing to pro-apoptotic effects. nih.govsciopen.com
Mitogen-Activated Protein Kinase (MAPK) Pathways : Win 55,212-2 robustly modulates the MAPK family of kinases. frontiersin.org
Extracellular signal-regulated kinases (Erk1/2) : Activation of Erk1/2 is frequently observed following treatment with Win 55,212-2. nih.govfrontiersin.org This activation can be mediated by Gβγ subunits via PI3K. nih.gov
c-Jun N-terminal kinase (JNK) and p38 MAPK : Win 55,212-2 also influences other branches of the MAPK cascade, including JNK and p38, which are typically associated with cellular stress and apoptosis. mdpi.comfrontiersin.org
The specific effect of Win 55,212-2 on these kinase pathways can be highly cell-type dependent, leading to diverse functional outcomes ranging from neuroprotection to the induction of apoptosis in cancer cells. nih.govfrontiersin.org
Mitogen-Activated Protein Kinase (MAPK) Cascades
The mitogen-activated protein kinase (MAPK) pathways are crucial signaling cascades that convert extracellular stimuli into a wide range of cellular responses. Win 55,212-2 has been shown to exert significant, often contradictory, effects on these pathways depending on the cellular context and stimulus. It modulates key MAPK family members, including ERK1/2, p38, and JNK, thereby influencing cellular processes like growth, differentiation, and apoptosis. nih.govmdpi.com
The influence of Win 55,212-2 on the ERK1/2 pathway is highly context-dependent, with studies reporting both activation and inhibition. In certain cancer cell lines, such as human prostate cancer cells, treatment with Win 55,212-2 leads to a sustained up-regulation and activation of ERK1/2. nih.govaacrjournals.org This sustained activation is linked to cell cycle dysregulation and the induction of apoptosis. nih.gov The activation of ERK1/2 by Win 55,212-2 can be mediated through various mechanisms, including the activation of Gi/o proteins, phosphatidylinositol 3-kinase (PI3K), and the inhibition of protein kinase A (PKA). nih.govbioscientifica.com In N1E-115 neuroblastoma cells, for instance, ERK activation via CB1 receptors requires the basal activity of PI3K. nih.govmdpi.com
Conversely, in other models, Win 55,212-2 demonstrates an inhibitory effect on ERK1/2 signaling. In murine macrophages stimulated with oxidized low-density lipoprotein (oxLDL), pretreatment with Win 55,212-2 significantly decreased the induced phosphorylation of ERK1/2, contributing to its anti-inflammatory effects. nih.gov Similarly, in human endometriotic cell lines, Win 55,212-2 treatment resulted in significantly reduced levels of Erk 1/2. nih.govresearchgate.netresearchgate.net
| Cell/Tissue Type | Observed Effect on ERK1/2 | Associated Outcome | Reference |
|---|---|---|---|
| Human Prostate Cancer Cells (LNCaP) | Sustained Activation/Upregulation | Induction of Apoptosis, G1 Cell Cycle Arrest | nih.gov |
| Murine Macrophages (RAW264.7) | Decreased oxLDL-induced Phosphorylation | Anti-inflammatory Response | nih.gov |
| Human Endometriotic Cells (12Z) | Significant Reduction in Protein Levels | Inhibition of Proliferation, Induction of Apoptosis | nih.govresearchgate.net |
| N1E-115 Neuroblastoma Cells | Activation (requires basal PI3K activity) | Neuronal Signaling | nih.govmdpi.com |
Win 55,212-2 frequently modulates the stress-activated protein kinase pathways involving p38 MAPK and JNK. In human umbilical vein endothelial cells (HUVEC), Win 55,212-2 was found to impair the phosphorylation of both p38 MAPK and JNK that was induced by interleukin-1β. oncotarget.com This inhibitory action was demonstrated to be independent of cannabinoid receptors. oncotarget.com Similarly, studies on human endometriotic cells treated with Win 55,212-2 reported significantly lower levels of both p38 and JNK proteins. nih.govresearchgate.netresearchgate.net In models of neuropathic pain, Win 55,212-2 treatment also reduced the activation of JNK and p38 MAPKs in the spinal cord. semanticscholar.org
In contrast to these inhibitory effects, research on LNCaP prostate cancer cells showed that treatment with Win 55,212-2 resulted in the upregulation of both JNK1/2 and p38, contributing to its pro-apoptotic effects in this specific cancer model. aacrjournals.org
Phosphoinositide 3-Kinase (PI3K) / Akt Pathway Activation
The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. A significant body of research indicates that Win 55,212-2 acts as a down-regulator of this pathway in various cancer models. In C6 glioma cells and human prostate cancer cells, Win 55,212-2 treatment produced a down-regulation of the PI3K/Akt signaling pathway, which preceded the onset of apoptosis. nih.govnih.gov This inhibition prevents the phosphorylation and inactivation of pro-apoptotic proteins, thereby promoting cell death. nih.gov Furthermore, Win 55,212-2 has been shown to prevent the neuroendocrine differentiation of prostate cancer cells by downregulating the PI3K/Akt/mTOR signaling pathway. researchgate.netnih.gov In endometriotic cells, Win 55,212-2 also significantly reduced total Akt levels. nih.govresearchgate.netfrontiersin.org
However, the effect of Win 55,212-2 on the PI3K/Akt pathway is not exclusively inhibitory. In the context of neuroprotection, the activation of the PI3K/Akt pathway via the CB1 receptor is often involved in the protective effects of cannabinoids against neuronal damage. nih.govmdpi.com
| Cellular Context | Effect on PI3K/Akt Pathway | Functional Consequence | Reference |
|---|---|---|---|
| Prostate Cancer, Glioma, Endometriosis | Down-regulation/Inhibition | Induction of Apoptosis, Inhibition of Differentiation | nih.govnih.govnih.govresearchgate.net |
| Neuronal Protection Models | Activation | Neuroprotection, Anti-apoptotic Effects | nih.govmdpi.com |
Protein Kinase A (PKA) and Protein Kinase C (PKC) Involvement
Win 55,212-2's mechanism of action also involves the modulation of key serine/threonine kinases, Protein Kinase A (PKA) and Protein Kinase C (PKC). In rat trigeminal ganglion neurons, the inhibitory effect of Win 55,212-2 on the capsaicin-induced currents mediated by the TRPV1 channel was completely reversed by antagonists of both PKA and PKC. nih.gov This suggests that these two kinases are essential downstream mediators for the cannabinoid's effect on this specific ion channel, an action that occurs independently of CB1 or CB2 receptors. nih.gov
Furthermore, the inhibitory action of Win 55,212-2 on epileptiform activity in hippocampal neurons has been shown to involve both phospholipase C (PLC) and PKC, indicating a role for this pathway in regulating neuronal excitability. semanticscholar.org The interplay between Win 55,212-2 and these kinases is complex; for example, its activation of the ERK pathway in neuroblastoma cells occurs following the inhibition of PKA via CB1 receptors. nih.govmdpi.com In GT1-7 immortalized hypothalamic cells, the inhibitory effect of Win 55,212-2 on L-type Ca2+ channels was prevented by a PKA blocker. frontiersin.org
Glycogen Synthase Kinase-3β (GSK-3β) Phosphorylation Regulation
Glycogen Synthase Kinase-3β (GSK-3β) is a constitutively active serine/threonine kinase that is regulated through inhibitory phosphorylation, primarily at the Ser9 residue. Win 55,212-2 has been shown to modulate this pathway. Studies investigating the molecular mechanisms of cannabinoid dependence have demonstrated that treatment with Win 55,212-2 can significantly increase the level of phosphorylated (inactive) GSK-3β. researchgate.netbrieflands.comnih.gov This effect is considered a key element in the neuroprotective actions of compounds that attenuate cannabinoid withdrawal signs. brieflands.comnih.gov
The regulation of GSK-3β phosphorylation by Win 55,212-2 is linked to its influence on upstream signaling cascades. Pathways known to phosphorylate and inactivate GSK-3β include the PI3K/Akt and PKA pathways. researchgate.net The modulation of the ERK1/2 pathway is also implicated in the downstream regulation of GSK-3β phosphorylation following cannabinoid treatment. brieflands.comnih.gov
Ion Channel Regulation
Win 55,212-2 directly and indirectly regulates the activity of a variety of ion channels, which is fundamental to its effects on neuronal excitability and cellular function. This regulation can occur through cannabinoid receptor-dependent G-protein coupling or via direct, receptor-independent interactions with the channel proteins or the cell membrane. researchgate.netfrontiersin.org
Key ion channels modulated by Win 55,212-2 include:
Voltage-gated Sodium (Nav) Channels: In parathyroid cells, Win 55,212-2 reduces the peak Na+ current and alters the channel's gating properties. It produces a leftward shift in the voltage-dependence of both activation and inactivation, meaning the channels inactivate at more negative membrane potentials. researchgate.nettandfonline.com
Voltage-gated Calcium (Cav) Channels: The compound suppresses calcium influx through voltage-gated calcium channels in hippocampal neurons. nih.gov Specifically, it has been shown to inhibit L-type Ca2+ channels in hypothalamic cells, an effect mediated by G-proteins and the PKA pathway. frontiersin.org
Potassium (K+) Channels: A primary mechanism of cannabinoid-induced neuronal inhibition is the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels. nih.gov Win 55,212-2, through CB1 receptor activation, enhances currents carried by GIRK channels, leading to membrane hyperpolarization and reduced neuronal firing. nih.govmdpi.com Interestingly, at high concentrations, Win 55,212-2 may also directly block brain-type GIRK1/2 channels. mdpi.com
Transient Receptor Potential (TRP) Channels: Win 55,212-2 is known to inhibit the functional activities of the TRPV1 channel, a key integrator of noxious stimuli. oncotarget.com This inhibition in trigeminal ganglion neurons is mediated by the PKA and PKC signaling pathways. nih.gov
| Ion Channel Family | Specific Channel | Observed Effect | Mechanism/Cellular Context | Reference |
|---|---|---|---|---|
| Voltage-gated Sodium | Nav | Reduces peak current; left-shift in activation and inactivation | Frog Parathyroid Cells | researchgate.nettandfonline.com |
| Voltage-gated Calcium | L-type Ca2+ channels | Inhibition of current | GT1-7 Hypothalamic Neurons; CB1-dependent | frontiersin.org |
| General VGCCs | Suppresses Ca2+ inflow | Rat Hippocampal Neurons | nih.gov | |
| Inwardly Rectifying Potassium | GIRK (GIRK1/2, GIRK1/4) | Activation/Current Enhancement | CB1-mediated; Neuronal Inhibition | nih.govnih.govmdpi.com |
| GIRK1/2 | Blockage (at high concentrations) | Direct interaction | mdpi.com | |
| Transient Receptor Potential | TRPV1 | Inhibition of capsaicin-induced current | PKA and PKC dependent; Trigeminal Ganglion Neurons | nih.gov |
Transcriptional Regulation and Gene Expression Modulation
The signaling cascades initiated by Win 55,212-2 extend beyond the immediate modulation of ion channels and can lead to long-term changes in gene expression through the regulation of various transcription factors.
Win 55,212-2 has been shown to inhibit the nuclear factor kappa B (NFκB) signaling pathway, a key regulator of inflammatory and immune responses. The activation of CB1 and CB2 receptors can interfere with the NFκB pathway at multiple levels. This includes the inhibition of the IκB kinase (IKK) complex, which prevents the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). By stabilizing IκB, Win 55,212-2 prevents the translocation of the NFκB dimer into the nucleus, thereby suppressing the transcription of pro-inflammatory genes, such as cytokines, chemokines, and adhesion molecules. This anti-inflammatory effect is a significant component of the therapeutic potential of Win 55,212-2.
Beyond its anti-inflammatory effects, Win 55,212-2 can also promote neuroprotection by activating several key transcription factors.
Peroxisome Proliferator-Activated Receptors (PPARs): Win 55,212-2 has been found to activate PPARγ, a nuclear receptor that plays a role in regulating inflammation and metabolism. Activation of PPARγ can lead to the transcription of genes with anti-inflammatory and neuroprotective functions.
SMAD: The activation of cannabinoid receptors can influence the transforming growth factor-beta (TGF-β) signaling pathway, which involves the SMAD family of transcription factors. This interaction can modulate cellular processes such as proliferation, differentiation, and apoptosis.
Nur family: Members of the Nur family of orphan nuclear receptors, such as Nurr1, are critical for the development and maintenance of dopaminergic neurons. Some evidence suggests that cannabinoid signaling can influence the expression and activity of these transcription factors, potentially contributing to neuroprotective effects in models of Parkinson's disease.
cAMP response element-binding protein (CREB): The activation of the CB1 receptor can lead to the phosphorylation and activation of CREB, a transcription factor involved in neuronal plasticity, learning, memory, and cell survival. The activation of CREB by Win 55,212-2 may underlie some of its long-term effects on synaptic function and neuroprotection.
| Transcription Factor | Effect of Win 55,212-2 | Downstream Consequences |
| NFκB | Inhibition | Decreased transcription of pro-inflammatory genes |
| PPARγ | Activation | Increased transcription of anti-inflammatory and neuroprotective genes |
| SMAD | Modulation | Altered cell proliferation and differentiation |
| Nur family (e.g., Nurr1) | Potential Activation | Neuroprotection of dopaminergic neurons |
| CREB | Activation | Promotion of neuronal plasticity and survival |
The modulation of transcription factors by Win 55,212-2 results in altered expression profiles of specific genes. A significant outcome of NFκB inhibition is the downregulation of genes encoding for adhesion molecules, such as intercellular adhesion molecule 1 (ICAM-1) and vascular cell adhesion molecule 1 (VCAM-1). This reduction in adhesion molecules on the surface of endothelial cells can decrease the infiltration of immune cells into inflamed tissues, thereby dampening the inflammatory response.
Furthermore, Win 55,212-2 can suppress the expression of various pro-inflammatory chemokines, which are signaling proteins that attract immune cells to sites of inflammation. By inhibiting the production of these chemokines, Win 55,212-2 further contributes to its anti-inflammatory and immunomodulatory effects.
Other Intracellular Signaling Modulations
Beyond its well-documented interactions with cannabinoid receptors, the synthetic aminoalkylindole agonist Win 55,212-2 engages with other intracellular signaling cascades, leading to significant physiological effects. These alternative pathways highlight the compound's complex pharmacological profile and its ability to modulate cellular function through mechanisms independent of CB1 and CB2 receptor activation.
Calcineurin Pathway Activation and Its Role in TRPV1 Regulation
Win 55,212-2 has been demonstrated to directly inhibit the function of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in nociception and thermal sensation. nih.govpnas.org This inhibitory action is not mediated by G protein-coupled cannabinoid receptors but rather through a calcium-dependent signaling pathway involving the phosphatase calcineurin (also known as protein phosphatase 2B). nih.govpnas.orgnih.gov
The mechanism involves the influx of extracellular calcium, which is a prerequisite for the inhibitory effect of Win 55,212-2 on TRPV1. nih.govpnas.org This influx of calcium activates calcineurin. nih.govpnas.org Activated calcineurin then dephosphorylates the TRPV1 channel, leading to its desensitization and a subsequent reduction in its activity. nih.govnih.gov Specifically, studies have identified threonine residues, such as Thr144 and Thr370, as sites of dephosphorylation on the TRPV1 receptor following treatment with Win 55,212-2. nih.gov This dephosphorylation results in the inhibition of capsaicin-activated inward currents and neuropeptide exocytosis in sensory neurons. nih.gov
The activation of calcineurin by Win 55,212-2 has been confirmed by observing the nuclear translocation of the nuclear factor of activated T cells (NFATc4), a downstream transcription factor in the calcineurin signaling cascade. nih.govpnas.org Furthermore, the inhibitory effect of Win 55,212-2 on TRPV1 can be abolished by the use of calcineurin antagonists like cyclosporine/cyclophilin complex and calcineurin autoinhibitory peptide, confirming the central role of this phosphatase in the process. nih.govpnas.org Interestingly, the activation of this pathway and subsequent TRPV1 modulation may also be dependent on the co-expression and activation of the TRPA1 channel. nih.govjneurosci.org
| Parameter | Observation | Significance | References |
|---|---|---|---|
| Mechanism of TRPV1 Inhibition | Dephosphorylation and desensitization of the TRPV1 channel. | Reduces nociceptive signaling. | nih.govpnas.org |
| Key Mediator | Calcineurin (Protein Phosphatase 2B). | Essential for the dephosphorylation of TRPV1. | nih.govpnas.orgnih.gov |
| Receptor Independence | Effect is not blocked by CB1 or CB2 receptor antagonists. | Demonstrates a non-canonical signaling pathway for Win 55,212-2. | nih.govpnas.org |
| Calcium Dependence | Requires the presence of extracellular calcium. | Calcium influx is the initial trigger for calcineurin activation. | nih.govpnas.org |
| Specific Dephosphorylation Sites | Threonine residues (e.g., Thr144, Thr370) on TRPV1. | Pinpoints the molecular modification leading to desensitization. | nih.gov |
Cellular and Subcellular Effects in Research Models
Impact on Cell Viability and Programmed Cell Death
WIN 55,212-2 demonstrates a dual role in modulating cell viability and programmed cell death, contingent on the cell type and experimental context. Its effects range from inducing apoptosis in cancerous cells to providing protection against cell death in neuronal and glial cells.
A substantial body of research highlights the capacity of WIN 55,212-2 to trigger cell death in a variety of cancer cell lines, often through the induction of apoptosis. nih.goviiarjournals.org Treatment with WIN 55,212-2 has been shown to cause a significant, dose-dependent reduction in the viability of lung carcinoma (A549), testicular non-seminomatous germ cell cancer (HoTu-10), and neuroblastoma (IMR-5) cells. iiarjournals.org In the lung and testicular cancer cell lines, this decrease in viability is attributed to apoptosis, as evidenced by the characteristic DNA laddering pattern observed after treatment. nih.goviiarjournals.orgiiarjournals.org
Similarly, in human endometriotic cell lines (12Z and HESCs), WIN 55,212-2 significantly reduces cell proliferation and induces apoptosis in a concentration-dependent manner, an effect confirmed by increased Caspase 3/7 enzymatic activity. frontiersin.orgresearchgate.net The compound also effectively reduces proliferation and induces apoptosis in prostate cancer cells (PC3, DU145, LNCaP) and gastric cancer cells. nih.govnih.gov In glioblastoma multiforme (GBM) cells, WIN 55,212-2 has been observed to inhibit cell growth and increase cell death, demonstrating a degree of selective efficacy compared to normal human glial cells. realmofcaring.orgmdpi.com The mechanism in some cancer types, such as prostate cancer, has been linked to the activation of the CB2 receptor. nih.govmdpi.com
| Neoplastic Cell Line | Cell Type | Observed Effect | Mechanism |
|---|---|---|---|
| A549 | Lung Carcinoma | Reduced viability, Cell death | Apoptosis (DNA laddering) |
| HoTu-10 | Testicular Cancer | Reduced viability, Cell death | Apoptosis (DNA laddering) |
| IMR-5 | Neuroblastoma | Reduced viability, Cell death | Under investigation |
| 12Z, HESCs | Endometriotic Cells | Inhibited proliferation | Apoptosis (Increased Caspase 3/7) |
| AGS, MKN-1 | Gastric Cancer | Decreased proliferation | Apoptosis, Cell cycle arrest |
| PC3, DU145, LNCaP | Prostate Cancer | Reduced proliferation | Apoptosis, Cell cycle arrest |
| SF126 (GBM) | Glioblastoma Multiforme | Inhibited proliferation, Increased cell death | Partially via cannabinoid receptors |
In contrast to its effects on cancer cells, WIN 55,212-2 exhibits neuroprotective properties in various models of neuronal stress and injury. It has been shown to protect against dimethyl sulfoxide (DMSO)-induced neurodegeneration in the immature rat brain. nih.gov Research also indicates that WIN 55,212-2 can prevent the detrimental effects of the amyloid-β (Aβ) 1-42 peptide, a key factor in Alzheimer's disease, on astrocytes in primary culture. plos.orgplos.org Specifically, pretreatment with WIN 55,212-2 prevents the Aβ-induced decrease in astrocyte viability. plos.orgplos.org
The anti-apoptotic and neuroprotective effects of cannabinoids are often mediated through the activation of complex signaling pathways. mdpi.com WIN 55,212-2 has been shown to activate the PI3K/Akt and ERK signaling pathways, which are crucial for cell survival. mdpi.com For instance, in astrocytes, cannabinoids can protect against ceramide-induced apoptosis through the phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) pathway. mdpi.com Furthermore, activation of the MAP kinase cascade has been identified as a mechanism by which cannabinoids preserve neurons from Aβ exposure. plos.org These findings underscore the potential of WIN 55,212-2 to counteract apoptotic processes in the central nervous system.
The impact of WIN 55,212-2 on glial cells is multifaceted. In some contexts, it promotes viability and offers protection. For example, in primary cultured astrocytes, WIN 55,212-2 not only prevents Aβ-induced toxicity but also significantly increases cell viability on its own. plos.orgplos.org Studies have demonstrated that cannabinoids can protect glial cells from death induced by various insults. plos.org
However, in other developmental contexts, WIN 55,212-2 can induce glial cell death. In cultures of avian retinal Müller cells, WIN 55,212-2 decreases cell viability in a time-dependent manner, leading to membrane integrity loss and apoptosis. nih.gov This process involves the production of reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, phosphorylation of JNK, and processing of caspase-3. nih.gov Similarly, in developing chick embryo retina cultures, WIN 55,212-2 has been shown to be cytotoxic to retinal glial progenitors. nih.gov In studies on neural progenitor cells, WIN 55,212-2 did not reduce cell viability or induce apoptosis after short-term stimulation. jneurosci.org This suggests that the effect of WIN 55,212-2 on glial cell viability is highly dependent on the specific type of glial cell, its developmental stage, and the surrounding microenvironment.
Regulation of Cellular Processes
WIN 55,212-2 significantly influences key cellular processes that are fundamental to tissue development, homeostasis, and disease, such as cancer and endometriosis. Its regulatory actions primarily involve the inhibition of cell proliferation, modulation of angiogenesis, and induction of cell cycle arrest.
WIN 55,212-2 consistently demonstrates anti-proliferative effects across a range of cell types, particularly in cancer and endometriosis models. It significantly reduces the proliferation of prostate cancer cells, endometriotic epithelial and stromal cells, and glioblastoma cells in a dose-dependent manner. frontiersin.orgnih.govrealmofcaring.org This inhibition of proliferation is a key component of its anti-neoplastic activity.
Furthermore, WIN 55,212-2 has potent anti-angiogenic properties. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Research shows that cannabinoids, including WIN 55,212-2, can inhibit the migration and survival of vascular endothelial cells. researchgate.netdoi.org In human umbilical vein endothelial cells (HUVECs), WIN 55,212-2 disrupts tube formation, a key step in angiogenesis, and induces apoptosis. frontiersin.org This is corroborated in vivo, where treatment with WIN 55,212-2 in a mouse model of endometriosis led to a significant reduction in vasculature, as indicated by reduced CD31 staining. frontiersin.orgresearchgate.net These effects are thought to be mediated by altering proangiogenic factors and their signaling pathways. researchgate.netnih.gov
The anti-proliferative effects of WIN 55,212-2 are closely linked to its ability to halt the cell cycle, preventing cells from progressing through the phases of division. In human gastric cancer cells (AGS and MKN-1), treatment with WIN 55,212-2 leads to cell cycle arrest in the G0/G1 phase. nih.gov This arrest is associated with several molecular changes, including the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21 and p27, and the downregulation of cyclins (D1, E) and CDKs (Cdk2, Cdk4, Cdk6) that drive the G1/S transition. nih.gov
A similar G0/G1 phase arrest is observed in prostate cancer cells, where WIN 55,212-2 was found to increase the expression of the cell cycle regulator p27 and decrease Cdk4. nih.govmdpi.com The mechanism involves the p27-Cdk4-pRb pathway, where the inhibition of Cdk4 leads to the inactivation of the retinoblastoma protein (pRb), thereby blocking the cell cycle's progression from the G1 phase. nih.govmdpi.com In other cell types, such as human osteosarcoma cells, WIN 55,212-2 has been shown to induce G2/M cell cycle arrest. researchgate.net These findings indicate that WIN 55,212-2 can interfere with cell division at different checkpoints, depending on the cellular context.
| Cell Line | Cell Type | Cell Cycle Phase of Arrest | Key Molecular Mediators |
|---|---|---|---|
| AGS, MKN-1 | Gastric Cancer | G0/G1 | ↑ p21, ↑ p27, ↓ Cyclin D1, ↓ Cyclin E, ↓ Cdk2/4/6, ↓ pRb |
| PC3, DU145 | Prostate Cancer | G0/G1 | ↑ p27, ↓ Cdk4, ↓ pRb |
| MG63, Saos-2 | Osteosarcoma | G2/M | Not specified in abstracts |
Subcellular Organelle Interactions and Stress Responses
Recent research has uncovered a significant, receptor-independent effect of WIN 55,212-2 on the structural integrity of the Golgi apparatus. In both neuronal and non-neuronal cells, WIN 55,212-2 has been observed to disrupt the typical perinuclear, ribbon-like structure of the Golgi. nih.gov This effect is concentration-dependent, with partial disruption seen at nanomolar concentrations and complete dispersion of the Golgi at micromolar concentrations. nih.govdocumentsdelivered.com
The disruption is specific to the R-(+)-WIN 55,212-2 isomer; its enantiomer, S-(−)-WIN 55,212-3, does not cause the same effect, indicating that the action is dependent on the specific chirality of the molecule. nih.gov The disruption of the Golgi occurs rapidly, within minutes of treatment, and is reversible, with the Golgi reassembling into its normal structure between 90 and 120 minutes after the compound is washed out. nih.gov
Crucially, this disruption of the Golgi apparatus occurs independently of the cannabinoid receptor 1 (CB1). Studies using primary cortical neurons from CB1 knockout mice demonstrated that WIN 55,212-2 still caused Golgi dispersion, confirming that this cellular effect is not mediated by its canonical receptor target. nih.govdocumentsdelivered.com This finding provides a potential mechanism for some of the broader, non-CB1-mediated physiological effects of WIN 55,212-2, such as alterations in protein trafficking and surface expression of various proteins. nih.gov
WIN 55,212-2 has been identified as an inducer of endoplasmic reticulum (ER) stress and the associated unfolded protein response (UPR) in a variety of cell types. This mechanism is increasingly implicated in the compound's anti-proliferative and pro-apoptotic effects, particularly in cancer research.
In pancreatic and prostate cancer cells, treatment with WIN 55,212-2 leads to the upregulation of key ER stress-related genes, including CHOP, TRIB3, and ATF4. scispace.comaacrjournals.org The induction of these pro-apoptotic proteins is a hallmark of terminal ER stress. scispace.com Similarly, in osteosarcoma cells, WIN 55,212-2 treatment induces the main markers of ER stress (GRP78, CHOP, and TRB3), which is associated with a G2/M cell cycle arrest. ijbs.com
In non-cancerous cells, such as avian retinal Müller glial cells, WIN 55,212-2 also triggers ER stress. This is evidenced by cytoplasmic vacuolization, which is characteristic of ER swelling, and the phosphorylation of the eukaryotic initiation factor 2-alpha (eIF2α), a key event in the PERK branch of the UPR. mdpi.com The induction of ER stress in these glial cells was linked to the production of reactive oxygen species (ROS), phosphorylation of JNK, and eventual apoptosis via caspase-3 activation. mdpi.com These findings indicate that the engagement of ER stress pathways is a significant subcellular response to WIN 55,212-2 across different cell models, contributing to its diverse cellular outcomes.
Receptor Regulation Dynamics
Continuous or repeated exposure to an agonist like WIN 55,212-2 leads to the desensitization of the CB1 receptor (CB1R), a process that attenuates receptor signaling and is a key mechanism underlying the development of tolerance. This process is primarily mediated by G protein-coupled receptor kinases (GRKs) and β-arrestins.
Upon activation by WIN 55,212-2, the CB1R is phosphorylated by GRKs, specifically GRK3. jneurosci.orgjneurosci.org This phosphorylation event occurs on serine residues located in the C-terminal tail of the receptor. jneurosci.org Studies using receptor mutants have identified serines 426 and 430 as critical sites for this phosphorylation; mutation of these sites to non-phosphorylatable alanines significantly attenuates desensitization. jneurosci.orgnih.gov
The GRK-mediated phosphorylation of the receptor increases its affinity for β-arrestin 2 (β-arr2). jneurosci.orgresearchgate.net The binding of β-arrestin 2 to the phosphorylated CB1R sterically hinders the receptor's ability to couple with its G-protein, effectively uncoupling it from downstream signaling pathways and causing homologous desensitization. jneurosci.orgjneurosci.org In expression systems, the profound and rapid desensitization of CB1R signaling in response to WIN 55,212-2 is dependent on the co-expression of both GRK3 and β-arrestin 2. jneurosci.orgresearchgate.net
Agonist-induced internalization (endocytosis) of the receptor is another regulatory mechanism. WIN 55,212-2 is considered a high-efficacy agonist for inducing CB1R endocytosis. nih.gov Interestingly, receptor internalization and desensitization appear to be regulated by distinct domains of the receptor. jneurosci.org While phosphorylation at S426/S430 is crucial for GRK-mediated desensitization, it is not required for receptor internalization. jneurosci.org Research suggests that receptor endocytosis and subsequent recycling to the plasma membrane can counteract desensitization by facilitating receptor reactivation. nih.gov Therefore, agonists like WIN 55,212-2, which promote high levels of endocytosis, may lead to less pronounced long-term desensitization compared to agonists that are less effective at inducing internalization. nih.gov
Receptor Internalization and Recycling Pathways (e.g., Clathrin-Coated Pits, Caveolae/Lipid-Rafts)
Upon activation by the agonist WIN 55,212-2, the cannabinoid type 1 (CB1) receptor undergoes rapid internalization from the cell surface. This process is a key mechanism for regulating the signaling of functional receptors at the plasma membrane. Research has shown that this agonist-induced endocytosis of the CB1 receptor involves pathways mediated by both clathrin-coated pits and caveolae/lipid-rafts.
The primary and most well-established pathway for WIN 55,212-2-induced CB1 receptor internalization is through clathrin-coated pits. This sequestration is inhibited by hypertonic sucrose, a method known to block the formation of clathrin-coated pits. This clathrin-mediated endocytosis of the CB1 receptor is a canonical process that involves the recruitment of β-arrestin 2 and other clathrin adapter proteins to facilitate receptor endocytosis. Studies using HEK293 cells have demonstrated that efficacious agonists like WIN 55,212-2 cause rapid endocytosis of wild-type CB1 receptors.
In addition to the clathrin-dependent pathway, evidence suggests the involvement of caveolae/lipid-rafts in the endocytosis of the CB1 receptor. This indicates a multifaceted internalization process that may vary depending on the cellular context.
Once internalized, the CB1 receptors are predominantly sorted into a recycling pathway. This process allows for the reactivation of the receptors. The recovery of CB1 receptors to the cell surface after a short period of agonist treatment has been found to be independent of new protein synthesis and requires endosomal acidification and dephosphorylation. However, this receptor endocytosis is crucial for counteracting desensitization by facilitating receptor reactivation. Blockade of the endocytosis or recycling pathway has been shown to markedly enhance agonist-induced CB1 receptor desensitization.
| Internalization Pathway | Key Findings Related to WIN 55,212-2 | Supporting Evidence |
|---|---|---|
| Clathrin-Coated Pits | Primary pathway for WIN 55,212-2-induced CB1 receptor internalization. | Inhibited by hypertonic sucrose, which blocks clathrin-coated pit formation. Requires β-arrestin and other clathrin adaptor proteins. |
| Caveolae/Lipid-Rafts | A secondary pathway involved in agonist-induced endocytosis of the CB1 receptor. | Studies in HEK293 cells show involvement of this pathway alongside the clathrin-mediated one. |
| Receptor Recycling | Internalized receptors are primarily sorted for recycling and reactivation. | Recycling requires endosomal acidification and dephosphorylation; it counteracts receptor desensitization. |
Preclinical Research Applications and Physiological Systems
Neurobiological Effects in Animal Models
In preclinical studies, Win 55,212-2 has demonstrated a range of neurobiological effects, primarily centered on neuroprotection and the attenuation of neuroinflammation. These actions are largely attributed to its function as a full agonist at the CB1 cannabinoid receptor and as an agonist at the CB2 receptor. wikipedia.org
Neuroprotection in Models of Neurodegenerative Diseases
Win 55,212-2 has shown significant neuroprotective properties in various models of neurodegenerative conditions, such as those mimicking Alzheimer's disease. Its mechanisms of action are multifaceted, involving direct effects on neuronal viability, modulation of glial cell function, and mitigation of cellular stress pathways.
A key pathological hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) peptides, which are toxic to neurons and trigger inflammatory responses. plos.orgnih.gov In preclinical models, Win 55,212-2 has been shown to directly counter the detrimental effects of Aβ.
In primary cultures of astrocytes, pretreatment with Win 55,212-2 prevented Aβ-induced decreases in cell viability. plos.orgnih.gov Furthermore, it blocked the Aβ-induced production of several pro-inflammatory and cytotoxic molecules. plos.orgmdpi.com In animal models, administration of Win 55,212-2 to rats injected with Aβ not only prevented cognitive impairment but also reduced the loss of neuronal markers. wikipedia.org This neuroprotective effect is linked to its ability to prevent neuronal death by mechanisms that include reducing the activity of Cx43 hemichannels in astroglia, which in turn lowers the secretion of glutamate and ATP. mdpi.com
Table 1: Mitigation of Amyloid Beta (Aβ)-Induced Abnormalities by Win 55,212-2 in Astrocyte Cultures
| Molecular/Cellular Marker | Effect of Amyloid-Beta (Aβ₁₋₄₂) | Effect of Win 55,212-2 Pretreatment | Source |
|---|---|---|---|
| Astrocyte Viability | Diminished | Prevented Decrease | plos.orgnih.gov |
| TNF-α | Increased | Prevented Increase | plos.orgnih.gov |
| IL-1β | Increased | Prevented Increase | plos.orgnih.gov |
| p-65 (NF-κB subunit) | Increased | Prevented Increase | plos.org |
| COX-2 | Increased | Prevented Increase | plos.orgnih.gov |
| iNOS | Increased | Prevented Increase | plos.orgnih.govmdpi.com |
| PPAR-γ | Decreased | Prevented Decrease | plos.orgmdpi.com |
Adult neurogenesis, the process of generating new neurons, is impaired in both aging and neurodegenerative diseases. Research indicates that Win 55,212-2 can positively influence this process. In studies using aged rats, administration of Win 55,212-2 for three to four weeks was found to partially restore neurogenesis in the hippocampus. aginganddisease.orgnih.gov This suggests that cannabinoid receptor stimulation may offer benefits for age-associated cognitive decline. nih.govnih.gov
The compound's effects on glial cells are also central to its neuroprotective profile. In studies of neural progenitor cells, Win 55,212-2 was observed to promote astroglial differentiation. This was evidenced by an increase in the number of cells expressing glial fibrillary acidic protein (GFAP), an astroglial marker, and a corresponding decrease in cells expressing the neuronal marker β-tubulin III.
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a major contributor to neuronal damage in neurodegenerative diseases. nih.govd-nb.info Win 55,212-2 has demonstrated the ability to bolster these defenses and mitigate oxidative damage.
In astrocyte cultures challenged with Aβ, Win 55,212-2 prevented the Aβ-induced decrease in the antioxidant enzyme Copper/Zinc Superoxide Dismutase (Cu/Zn SOD) and increased its expression. plos.orgnih.govmdpi.com Other studies have noted that cannabinoids can reduce the production of reactive oxygen species and lipid oxidation. nih.gov The antioxidant capacity of Win 55,212-2 has been described in both in vitro and in vivo models, where it reduced neuronal death associated with oxidative injury. mdpi.com Interestingly, some research suggests that the antioxidant effects of cannabinoids may be a result of direct chemical scavenging properties, independent of cannabinoid receptor activation. mdpi.com However, other studies indicate that activation of the CB1 receptor by agonists like Win 55,212-2 can suppress ROS production. nih.gov
Table 2: Effects of Win 55,212-2 on Oxidative Stress Markers and Antioxidant Systems
| Marker/Enzyme | Observed Effect of Win 55,212-2 | Model System | Source |
|---|---|---|---|
| Cu/Zn SOD | Increased expression | Aβ-treated astrocytes | plos.orgmdpi.com |
| Catalase (CAT) | Increased activity | Fish liver and heart | scielo.br |
| Glutathione Peroxidase (GPx) | Increased activity | Fish liver and heart | scielo.br |
| Reactive Oxygen Species (ROS) | Suppressed production | Neuronal models | nih.gov |
| Lipid Peroxidation | Reduced | Cellular models | nih.gov |
Neuroinflammation Attenuation
Neuroinflammation, characterized by the sustained activation of glial cells like microglia and astrocytes, is a key component of neurodegenerative pathologies. mdpi.comfrontiersin.org Win 55,212-2 exerts potent anti-inflammatory effects by modulating the activity of these cells. wikipedia.orgaginganddisease.org
Win 55,212-2 has been shown to prevent the activation of microglia, the resident immune cells of the brain. wikipedia.org This action blocks the subsequent release of inflammatory molecules that contribute to neuronal damage. wikipedia.orgnih.gov In aged rats, Win 55,212-2 administration effectively reduced the age-associated increase in activated microglia in the hippocampus. nih.gov
The compound also robustly inhibits inflammatory responses in astrocytes. plos.org In human astrocyte cultures stimulated with the pro-inflammatory cytokine Interleukin 1 beta (IL-1β), Win 55,212-2 pretreatment was found to inhibit the resulting inflammatory gene expression. escholarship.org As demonstrated in Aβ-treated astrocyte models, Win 55,212-2 prevents the upregulation of key inflammatory mediators, including TNF-α, IL-1β, COX-2, and iNOS. plos.orgmdpi.com This modulation of glial activation is a critical mechanism underlying the neuroprotective and anti-inflammatory properties of Win 55,212-2 observed in preclinical research. plos.org
Reduction of Pro-inflammatory Cytokine and Chemokine Release
WIN 55,212-2 has demonstrated significant anti-inflammatory properties in various preclinical models by inhibiting the release of pro-inflammatory cytokines and chemokines. In primary cultures of astrocytes, WIN 55,212-2 pretreatment was shown to prevent the effects of amyloid β1-42 (Aβ1-42), a neurotoxic protein implicated in Alzheimer's disease. Specifically, it counteracted the Aβ1-42-induced increase in Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) levels. nih.gov This anti-inflammatory action in astrocytes is crucial as these cells are key players in neuroinflammatory processes. nih.gov Further studies on human astrocytes revealed that WIN 55,212-2 inhibits the interleukin-1 signaling pathway in a manner that is independent of the classic cannabinoid receptors, CB1 and CB2. nih.gov
The compound's effects extend beyond the central nervous system. In a model of SARS-CoV-2 infection in human iPSC-derived cardiomyocytes, WIN 55,212-2 reduced the release of several inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-8 (IL-8), and TNF-α. nih.govnih.gov This suggests a protective role for the compound in cardiac tissue during inflammatory insults. nih.gov Similarly, in studies involving human monocytes and macrophages, WIN 55,212-2 was found to inhibit the production of pro-inflammatory cytokines such as TNFα, IL-1β, and IL-6 when these immune cells were stimulated with lipopolysaccharide (LPS). frontiersin.org This indicates a potent ability to reprogram these key immune cells towards a less inflammatory state. frontiersin.org
The table below summarizes the inhibitory effects of WIN 55,212-2 on various pro-inflammatory mediators across different cell types.
| Cell Type | Inflammatory Stimulus | Inhibited Cytokines/Chemokines | Reference |
| Primary Astrocytes | Amyloid β1-42 | TNF-α, IL-1β | nih.gov |
| Human Astrocytes | Interleukin-1 | ICAM-1, VCAM-1, IL-8 | nih.gov |
| Human iPSC-Cardiomyocytes | SARS-CoV-2 | IL-6, IL-8, TNF-α | nih.govnih.gov |
| Human Monocytes/Macrophages | Lipopolysaccharide (LPS) | TNFα, IL-1β, IL-6 | frontiersin.org |
Preservation of Blood-Brain Barrier Integrity
The blood-brain barrier (BBB) is a critical structure for maintaining the homeostasis of the central nervous system, and its disruption is a hallmark of many neurological diseases. nih.govbiorxiv.org Preclinical research has highlighted the potential of WIN 55,212-2 to preserve the integrity of the BBB, particularly under conditions of ischemic stress.
In a rat model of focal cerebral ischemia, administration of WIN 55,212-2 was found to attenuate the disruption of the BBB. nih.govpnas.org The study measured BBB permeability by assessing the transfer coefficient (Ki) of a tracer molecule. Following the occlusion of the middle cerebral artery, which mimics a stroke, the Ki in the ischemic cortex was significantly lower in rats treated with WIN 55,212-2 compared to control animals. nih.govpnas.org This protective effect was preventable by the CB1 receptor antagonist rimonabant, suggesting that the mechanism of action involves the activation of CB1 receptors. nih.gov These findings indicate that WIN 55,212-2 can play a role in regulating BBB disruption in the early stages of stroke. nih.gov
The data from this study is presented in the interactive table below, showing the transfer coefficient (Ki) in the ischemic cortex under different treatment conditions.
| Treatment Group | Transfer Coefficient (Ki) (% change from control) | Key Finding | Reference |
| Control (Vehicle) | Baseline | Significant BBB disruption post-ischemia | nih.gov |
| WIN 55,212-2 (0.3 mg/kg) | -46% | Attenuated BBB disruption | nih.gov |
| WIN 55,212-2 (1 mg/kg) | -42% | Attenuated BBB disruption | nih.gov |
| Rimonabant + WIN 55,212-2 | +88% (compared to WIN 0.3 mg/kg alone) | Protective effect is CB1 receptor-mediated | nih.gov |
Pain and Nociception Modulation
WIN 55,212-2 has been extensively studied for its analgesic properties, demonstrating efficacy in various preclinical models of pain through actions at both peripheral and central sites.
Mechanisms of Peripheral Antihyperalgesia and Antinociception
At the periphery, WIN 55,212-2 can directly inhibit nociceptive neurons to produce antihyperalgesic effects. One significant mechanism involves the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key receptor in pain sensation. nih.govpnas.orgpnas.org Research has shown that WIN 55,212-2 can directly inhibit capsaicin-activated currents and neuropeptide release from trigeminal sensory neurons. nih.govpnas.orgpnas.org This inhibitory action is not mediated by G protein-coupled cannabinoid receptors but rather through a calcium-calcineurin-dependent pathway that leads to the dephosphorylation and desensitization of the TRPV1 channel. nih.govpnas.orgpnas.org
In addition to its action on TRPV1, WIN 55,212-2 also exerts its peripheral effects through cannabinoid receptors. In models of neuropathic pain, such as that induced by sciatic nerve ligation, WIN 55,212-2 has been shown to produce antihyperalgesia through peripheral CB1 receptors. nih.gov Similarly, in inflammatory pain models, the compound attenuates hyperalgesia and allodynia through a peripheral mechanism that can be blocked by either CB1 or CB2 receptor antagonists. nih.gov The local administration of WIN 55,212-2 has been effective in reducing neuropathic nociception in various models, including those induced by chemotherapy agents like paclitaxel. researchgate.netwmpllc.org
Central Nervous System Mechanisms of Pain Control
The analgesic effects of WIN 55,212-2 are also mediated through its actions within the central nervous system (CNS). Studies have shown that both spinal and supraspinal administration of the compound leads to antinociception in acute and chronic pain models. pnas.org The antinociceptive effects in the CNS are primarily mediated by the CB1 cannabinoid receptor. pnas.org
In a rat model of neuropathic pain resulting from spinal cord injury (SCI), systemic administration of WIN 55,212-2 produced a dose-dependent antinociceptive effect. nih.govdoi.org This effect was completely abolished by pretreatment with a selective CB1 receptor antagonist, but not by a CB2 receptor antagonist, confirming the crucial role of CB1 receptors in the CNS for mediating analgesia in this context. doi.org Furthermore, research has shown that nerve injury can lead to an upregulation of spinal CB1 receptors, which enhances the effects of WIN 55,212-2 on neuropathic pain behaviors. wmpllc.org The compound has also been shown to inhibit TNF-α-induced expression of nitric oxide synthase in dorsal root ganglion neurons, a process implicated in neuropathic pain, primarily via CB2 receptors. spandidos-publications.com
Behavioral and Neuropsychological Outcomes
The behavioral effects of WIN 55,212-2 are complex, with research investigating its reinforcing properties and potential for self-administration yielding varied results.
Reproductive System Research
Therapeutic Potential in Endometriosis Models
Preclinical research utilizing the synthetic cannabinoid agonist, WIN 55,212-2, has revealed significant therapeutic potential in models of endometriosis. Studies using both in vitro human endometriotic cell lines and in vivo animal models demonstrate that this compound targets several key pathological features of the disease, including lesion growth, inflammation, and pain signaling.
Research in murine models of endometriosis has shown that administration of WIN 55,212-2 leads to a reduction in the size of endometriotic lesions. researchgate.netfrontiersin.org The compound's efficacy is attributed to its multifaceted effects on cellular processes that are fundamental to the survival and proliferation of ectopic endometrial tissue. frontiersin.orgnih.gov
Key research findings indicate that WIN 55,212-2 exerts its effects by:
Inhibiting Cell Proliferation: In endometriotic cells, WIN 55,212-2 has been shown to attenuate proliferation in a dose-dependent manner. researchgate.netfrontiersin.org Immunohistochemical analysis of lesions from treated mice revealed a significant reduction in the proliferation marker Ki-67 compared to controls. frontiersin.orgnih.gov
Inducing Apoptosis: The compound triggers programmed cell death, or apoptosis, in endometriotic cells. researchgate.netendometriozisdernegi.org This is supported by findings of significantly increased activity of Caspase-3, a key marker of apoptosis, within the endometriotic lesions of treated animals. researchgate.netnih.gov
Reducing Angiogenesis: WIN 55,212-2 inhibits the formation of new blood vessels, a process crucial for the growth and maintenance of endometriotic implants. researchgate.netnih.gov Studies have documented a significant decrease in CD31, a marker for vasculature, in lesions from mice treated with the compound. frontiersin.orgnih.gov
Modulating Pain Signaling: A critical aspect of endometriosis is chronic pelvic pain. In animal models, WIN 55,212-2 was found to reduce the expression of Transient Receptor Potential Vanilloid 1 (TRPV1) in the dorsal root ganglia. researchgate.netnih.govnih.gov Since TRPV1 is a key receptor involved in pain signaling, its downregulation suggests a potential mechanism for pain relief. d-nb.info Furthermore, in a rat model of endometriosis, the compound significantly reduced abdominal nociception and vaginal hyperalgesia. d-nb.info
The molecular mechanism underlying these effects appears to involve the modulation of critical signaling cascades. Research has demonstrated that WIN 55,212-2 downregulates the MAPK/Akt signaling pathways, which are implicated in the pathophysiology of endometriosis lesions. researchgate.netendometriozisdernegi.orgd-nb.info By inhibiting these pathways, the compound disrupts the signals that promote cell survival, proliferation, and inflammation. frontiersin.orgnih.gov
Table 1: Effects of WIN 55,212-2 on Cellular Markers in Endometriosis Lesions (Murine Model)
| Cellular Marker | Function | Observed Effect of WIN 55,212-2 | Reference |
|---|---|---|---|
| Ki-67 | Proliferation | Significant Reduction | frontiersin.orgnih.gov |
| CD31 | Angiogenesis/Vasculature | Significant Reduction | frontiersin.orgnih.gov |
| Caspase-3 | Apoptosis | Significant Increase | researchgate.netnih.gov |
| TRPV1 | Pain Signaling | Reduced Expression | researchgate.netnih.gov |
Table 2: Impact of WIN 55,212-2 on Pathophysiological Processes in Endometriosis Models
| Process | Model System | Key Findings | Reference |
|---|---|---|---|
| Lesion Growth | Murine Model | Abrogated the growth of endometriotic tissue. | endometriozisdernegi.org |
| Cell Proliferation | Human Endometriotic Cells | Decreased cell proliferation via inhibition of the Akt pathway. | endometriozisdernegi.org |
| Angiogenesis | In vitro & Murine Model | Reduced angiogenesis and tube formation ability. | researchgate.netnih.gov |
| Apoptosis | Human Endometriotic Cells | Triggered apoptosis in a dose-dependent manner. | researchgate.netfrontiersin.org |
| Pain-Related Behavior | Rat Model | Reduced abdominal nociception and vaginal hyperalgesia. | d-nb.info |
These preclinical findings collectively support the potential of cannabinoid receptor agonists like WIN 55,212-2 as a therapeutic intervention for endometriosis-associated pain and inflammation by targeting the underlying cellular and molecular mechanisms of the disease. researchgate.netnih.govnih.gov
Advanced Research Methodologies and Analytical Approaches
Transcriptomic Analysis
Transcriptomic analysis serves as a powerful tool to examine the effects of Win 55,212-2 on gene expression. These methods allow for a comprehensive view of how the compound modulates cellular function at the transcriptional level.
RNA Sequencing (RNA-seq) for Global Gene Expression Profiling
RNA sequencing (RNA-seq) has been employed to achieve a global profile of gene expression changes induced by Win 55,212-2. This high-throughput sequencing method provides a comprehensive snapshot of the transcriptome under specific conditions.
In a study using primary human astrocyte cultures, RNA-seq was used to analyze the transcriptomic changes following treatment with Win 55,212-2, both alone and in the presence of the proinflammatory cytokine interleukin 1 beta (IL-1β). nih.gov The analysis identified a substantial number of differentially regulated genes, highlighting the compound's significant impact on astrocyte gene expression. nih.govescholarship.org Pretreatment with Win 55,212-2 was found to robustly inhibit the inflammatory response induced by IL-1β. nih.gov
Another study performed a transcriptomic analysis using RNA-seq on the prefrontal cortex of adolescent rats to investigate the effects of Win 55,212-2 preexposure on cocaine-induced mRNA changes. researchgate.net This research demonstrated that while cocaine alone caused extensive mRNA changes, preexposure to Win 55,212-2 dampened this response. researchgate.net Furthermore, single-cell transcriptomic analysis in the frontal cortex of adolescent mice revealed that Win 55,212-2 preferentially affected pyramidal neurons, modifying genes related to mitochondrial respiratory complexes and excitatory synapses. jneurosci.org
| Treatment Condition | Number of Differentially Regulated Genes | Reference |
|---|---|---|
| Interleukin 1β (IL-1β) | 1204 | nih.gov |
| Win 55,212-2 (WIN) | 3827 | nih.gov |
| IL-1β + WIN | 6046 | nih.gov |
Real-Time Quantitative Polymerase Chain Reaction (qPCR) for Targeted Gene Expression
Real-Time Quantitative Polymerase Chain Reaction (qPCR) is a targeted approach used to validate findings from global analyses like RNA-seq and to quantify the expression of specific genes of interest with high sensitivity and specificity.
In studies involving Win 55,212-2, qPCR has been utilized to confirm the gene expression changes observed in RNA-seq data. nih.govescholarship.org For instance, it was used to characterize the dose-response effects of the compound on selected transcripts in human astrocytes. nih.gov Other research has applied qPCR to analyze the expression of cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2) mRNA in human U937 myelocytic cells, demonstrating how Win 55,212-2 modulates their expression during macrophageal differentiation. researchgate.net
Additionally, qPCR has been instrumental in determining the effect of Win 55,212-2 on the mRNA levels of specific functional proteins. One study showed that the compound significantly suppressed IL-1β-induced tissue factor (TF) mRNA levels in human umbilical vein endothelial cells (HUVEC). oncotarget.com Another investigation used qPCR to measure changes in syndecan-1 mRNA levels in human osteoarthritic articular chondrocytes, revealing that Win 55,212-2 inhibits its expression. spandidos-publications.com
Bioinformatics Approaches: Gene Ontology and Pathway Enrichment Analysis
To interpret the large datasets generated by transcriptomic analyses, bioinformatics approaches such as Gene Ontology (GO) and pathway enrichment analysis are essential. These methods help to identify the biological processes, molecular functions, and cellular components that are most significantly affected by Win 55,212-2 treatment.
Following RNA-seq analysis of human astrocytes, pathway enrichment analysis revealed that the anti-inflammatory properties of Win 55,212-2 were associated with the regulation of kinase pathways and gene targets of neuroprotective transcription factors. nih.gov GO enrichment analysis of gene clusters confirmed these findings, showing that genes downregulated by Win 55,212-2 in the presence of IL-1β were related to inflammatory responses, while genes regulated by the compound alone were involved in processes like response to unfolded proteins and cell migration. nih.gov In adolescent mice, GO analysis of non-respiratory genes modified by Win 55,212-2 showed a prevalence of terms associated with the glutamatergic synapse and cognitive processes. jneurosci.org
| Gene Regulation | Number of Genes | Enriched Pathways (KEGG) | Reference |
|---|---|---|---|
| Repressed by WIN | 1872 | Axon guidance, Hippo signaling | nih.gov |
| Induced by WIN | 1955 | Protein processing in endoplasmic reticulum | nih.gov |
Proteomic Analysis
Proteomics provides a complementary perspective to transcriptomics by directly studying the proteins, which are the functional players in the cell. These analyses reveal how Win 55,212-2 influences cellular processes through changes in protein expression and localization.
Shotgun Proteomics for Differential Protein Expression
Shotgun proteomics is a powerful technique used for identifying and quantifying proteins on a large scale from complex biological samples. This method involves the digestion of proteins into peptides, which are then analyzed by mass spectrometry.
A study utilizing a shotgun proteomic approach investigated the effects of Win 55,212-2 on a murine colorectal adenocarcinoma cell line (CT26.WT). ufc.br The analysis identified a total of 1148 proteins, with hundreds being unique to either the control or the treated group. ufc.br This differential protein expression analysis identified 26 proteins involved in key biological processes such as protein processing and degradation, cytoskeleton reorganization, and nucleotide metabolism. ufc.br Further analysis of protein interactions indicated that Win 55,212-2 caused alterations in relevant oncogenic signaling pathways, including the PI3K/AKT/mTOR and NF-kB pathways. ufc.br
| Category | Number of Proteins | Reference |
|---|---|---|
| Total Identified Proteins | 1148 | ufc.br |
| Exclusive to Control Group | 332 | ufc.br |
| Exclusive to WIN-Treated Group | 116 | ufc.br |
| Common to Both Groups | 700 | ufc.br |
Synaptosomal and Cytosolic Proteome Characterization
To understand the effects of Win 55,212-2 on neuronal communication, researchers have characterized its impact on the proteomes of specific subcellular compartments, such as synaptosomes and the cytosol. Synaptosomes are isolated nerve terminals that contain the machinery for synaptic transmission.
In one study, adolescent male rats were exposed to Win 55,212-2, and the synaptosomal fractions of the prefrontal cortex (PFC) were subjected to proteomic analysis. nih.govresearchgate.net This investigation identified 487 differentially expressed proteins in the animals exposed to the compound compared to controls. nih.govresearchgate.net Gene ontology analysis of these proteins revealed an enrichment of terms related to the gamma-aminobutyric acid (GABA)-ergic neurotransmitter system. nih.govresearchgate.net
A separate study exploring changes in the synaptosomal and cytosolic proteome in the PFC of adolescent male mice exposed to Win 55,212-2 identified approximately 755 differentially expressed proteins in the synaptosomal fractions and 274 in the cytosolic fractions. nih.gov Among the most significantly altered proteins in the synaptosomal fraction was the Synaptic Ras GTPase-activating protein 1 (SYNGAP1). nih.govresearchgate.net Further analysis confirmed that the upregulation of SYNGAP1 was specific to the synaptosomal fraction and was not observed in the cytosol, highlighting the spatial specificity of the compound's effects at the synapse. nih.govresearchgate.netnih.gov
| Subcellular Fraction | Number of DEPs | Key Findings / Enriched Pathways | Reference |
|---|---|---|---|
| Synaptosomal | 487 | Enrichment of GABA-ergic system terms; SYNGAP1 upregulated. | nih.govresearchgate.net |
| Synaptosomal | ~755 | Up-regulated: NLS-bearing protein import, ER to Golgi transport. Down-regulated: Tricarboxylic acid cycle, synaptic plasticity. | nih.gov |
| Cytosolic | ~274 | - | nih.gov |
Analysis of Protein Phosphorylation and Kinase Activity
The signaling cascades initiated by WIN 55,212-2 are frequently investigated by analyzing downstream protein phosphorylation and the activity of various protein kinases. These studies are crucial for understanding the compound's mechanism of action at the molecular level.
One primary focus has been the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathways, which are central to cell survival, proliferation, and apoptosis. nih.govfrontiersin.orgresearchgate.net In human endometriotic cell lines, treatment with WIN 55,212-2 has been shown to significantly reduce the levels of several activated MAPK family proteins, including ATF2, Erk 1/2, p38, MSK1, and JNK, as well as Akt. nih.govresearchgate.netresearchgate.net This modulation of kinase activity is believed to trigger apoptosis. nih.govfrontiersin.org The activity of these kinases is often measured using multiplex kinase assay kits, where cell lysates are analyzed for changes in the phosphorylation status of specific kinase targets. nih.govfrontiersin.orgresearchgate.net For instance, in dorsal root ganglion (DRG) neurons, WIN 55,212-2 was found to inhibit tumor necrosis factor-α (TNF-α)-induced p38 MAPK activity, which was assessed by measuring the phosphorylation of the p38 substrate, ATF2. nih.gov
WIN 55,212-2 also modulates the phosphorylation state of ion channels, thereby altering their activity. A notable example is its effect on the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. nih.govpnas.orgpnas.orgoncotarget.com Studies have demonstrated that WIN 55,212-2 can induce the dephosphorylation of TRPV1 at specific threonine residues (Thr144 and Thr370). nih.gov This effect is mediated by the activation of the calcium-dependent phosphatase, calcineurin (also known as protein phosphatase 2B). pnas.orgpnas.org The activation of calcineurin is often determined by observing the nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a downstream target. pnas.orgpnas.org This dephosphorylation leads to the desensitization of the TRPV1 channel, inhibiting its function. pnas.orgpnas.org
Furthermore, research has indicated that WIN 55,212-2 can influence the phosphorylation of Akt in oligodendrocyte progenitors, a key step in promoting cell survival. jneurosci.org The activation of Akt is typically detected via Western blotting using antibodies specific to the phosphorylated form of the kinase. This effect was found to be mediated by Gi/o-protein-coupled receptors. jneurosci.org
Cellular and Biochemical Assays
A variety of cellular and biochemical assays are employed to characterize the biological effects of WIN 55,212-2 on cells, ranging from cell viability to receptor-level interactions.
Cell Viability and Apoptosis Assays (e.g., MTT, Trypan Blue, DNA Ladder, Caspase Activity)
The effects of WIN 55,212-2 on cell proliferation and programmed cell death (apoptosis) are commonly studied using a suite of established assays.
Cell Viability Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is frequently used to assess cell viability by measuring the metabolic activity of cells. A decrease in MTT conversion indicates reduced cell viability. Studies on prostate cancer cells (LNCaP) and breast cancer cells (MDA-MB231, MDA-MB468) have shown that WIN 55,212-2 inhibits cell viability in a dose- and time-dependent manner. aacrjournals.orgnih.govnih.gov The Trypan blue exclusion assay, which distinguishes viable from non-viable cells based on membrane integrity, has been used to confirm that the concentrations of WIN 55,212-2 used in these studies did not cause non-specific cytotoxicity. nih.gov
Apoptosis Assays: The induction of apoptosis by WIN 55,212-2 is a key area of investigation. Caspase activity assays, which measure the activity of caspase enzymes (key executioners of apoptosis), are widely used. In endometriotic cells, human endometrial stromal cells, and osteosarcoma cells, WIN 55,212-2 treatment leads to a dose-dependent increase in caspase-3/7 activity. researchgate.netijbs.com This finding is often corroborated by observing the cleavage of Poly-(ADP-ribose) polymerase (PARP), a substrate of caspase-3. ijbs.com Furthermore, DNA fragmentation, a hallmark of apoptosis, can be visualized through methods like the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which has been used to show increased DNA fragmentation in decidual fibroblasts treated with WIN 55,212-2. nih.gov
| Cell Line | Assay Type | Key Finding | Reference |
|---|---|---|---|
| LNCaP (Prostate Cancer) | MTT Assay | Dose- and time-dependent inhibition of cell viability. | aacrjournals.org |
| MDA-MB231 (Breast Cancer) | MTT Assay | Inhibition of cell viability by ~40% with 10 µmol/L. | nih.gov |
| 12Z (Endometriotic Cells) | Caspase 3/7 Activity | Dose-dependent increase in apoptosis. | researchgate.net |
| MG63 (Osteosarcoma) | MTT Assay, Caspase-3 Activity | Sensitizes cells to TRAIL-induced apoptosis. | ijbs.com |
| Decidual Fibroblasts | TUNEL Assay, Caspase-3 Levels | Concentration-dependent increase in DNA fragmentation and caspase-3. | nih.gov |
Reporter Gene Assays for Transcriptional Activity
Reporter gene assays, particularly luciferase assays, are instrumental in determining how WIN 55,212-2 modulates the transcriptional activity of specific genes. In these assays, the promoter region of a gene of interest is linked to a reporter gene (like luciferase). Changes in luciferase activity reflect the transcriptional regulation of the target gene's promoter.
PPARα Activity: WIN 55,212-2 has been shown to act as an agonist of Peroxisome Proliferator-Activated Receptors (PPARs). wikipedia.org Using a luciferase reporter construct containing PPAR response elements (PPRE), studies have demonstrated that R(+)-WIN 55,212-2 increases PPARα-mediated transcriptional activity. nih.govresearchgate.net
IFN-β Promoter Activity: Research has shown that WIN 55,212-2 can enhance the expression of Interferon-β (IFN-β). Reporter assays using constructs for transcription factors that regulate the IFN-β promoter, such as AP-1 and PRDIV, revealed that WIN 55,212-2 potentiates their activity. nih.govresearchgate.net
CNR1 Promoter Activity: The transcriptional regulation of the cannabinoid receptor 1 gene (CNR1) itself has been studied. A luciferase reporter assay with the CNR1 promoter showed that while WIN 55,212-2 alone had a marginal effect, it significantly enhanced acetylcholine-stimulated CNR1 promoter activity in SH-SY5Y cells. mdpi.com
Syndecan-1 Promoter Activity: In contrast, studies on human osteoarthritic articular chondrocytes found that WIN 55,212-2 did not significantly affect the promoter activity of the syndecan-1 gene, suggesting that its regulation of syndecan-1 mRNA levels occurs post-transcriptionally. nih.gov
Receptor Binding Kinetics and G Protein Activation Assays (e.g., [α-32P]azidoanilido-GTP incorporation)
Understanding the interaction of WIN 55,212-2 with its receptor targets and the subsequent activation of G proteins is fundamental.
Receptor Binding Kinetics: Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor. In these assays, a radiolabeled ligand (e.g., [³H]-WIN 55,212-2) is incubated with cell membranes expressing the receptor of interest. By competing with a known radioligand or through saturation experiments, the binding affinity (Ki or KD) of WIN 55,212-2 can be calculated. It is a full agonist at the CB₁ receptor with a high affinity (Ki = 1.9 nM) and also binds with high affinity to the CB₂ receptor. wikipedia.orgnih.gov For example, saturation binding experiments using [³H]-WIN 55,212-2 on membranes from CHO cells expressing the human CB₂ receptor yielded a KD value of 3.4 ± 0.2 nM. frontiersin.org
| Receptor | Parameter | Value | Reference |
|---|---|---|---|
| CB₁ | Ki | 1.9 nM | wikipedia.org |
| CB₂ | KD | 3.4 ± 0.2 nM | frontiersin.org |
| CB₁ | Ki | 1.89 to 123 nM (range depends on expression system) | nih.gov |
| CB₂ | Ki | 0.280 to 16.2 nM (range depends on expression system) | nih.gov |
G Protein Activation Assays: The functional consequence of receptor binding is often the activation of G proteins. The [³⁵S]GTPγS binding assay is a widely used method to measure this activation. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor stimulation by an agonist. WIN 55,212-2 has been shown to stimulate [³⁵S]GTPγS binding in brain membranes, an effect blocked by CB₁ antagonists. nih.govresearchgate.net Interestingly, some studies have found that in certain cancer cells, WIN 55,212-2 fails to increase Gi/o protein activity and can even act as an inverse agonist, decreasing basal [³⁵S]GTPγS binding. mdpi.com
A more specific method to identify which G protein subtypes are activated is the use of photoaffinity labeling with [α-³²P]azidoanilido-GTP. This technique allows for the covalent labeling of activated Gα subunits. Using this method, it was demonstrated that WIN 55,212-2 stimulates the incorporation of the label into at least five different Giα/Goα subunits in various brain regions, indicating that CB₁ receptors can couple to multiple G protein subtypes. researchgate.net
Calcium Imaging and Electrophysiological Recordings of Ion Channels
WIN 55,212-2's effects on neuronal excitability and intracellular signaling are frequently studied using calcium imaging and electrophysiology.
Calcium Imaging: Intracellular calcium concentration ([Ca²⁺]i) is a critical second messenger. It is often measured using fluorescent calcium indicators like Fura-2 AM. pnas.orgpnas.org Ratiometric imaging allows for the quantification of [Ca²⁺]i changes in response to stimuli. Studies have shown that WIN 55,212-2 can evoke transient calcium influx in cultured trigeminal neurons. pnas.org It is also used to study the compound's ability to suppress hyperexcitation-induced calcium oscillations in hippocampal neurons. nih.govresearchgate.netresearchgate.net For example, WIN 55,212-2 effectively suppresses bicuculline- and NH₄Cl-induced calcium oscillations, an effect mediated by CB₁R activation. nih.gov
Electrophysiological Recordings: Techniques such as whole-cell patch-clamp and two-electrode voltage-clamp are used to directly measure the activity of ion channels and neuronal membrane properties. mdpi.complos.orgnih.gov These methods have been crucial in elucidating the complex interactions of WIN 55,212-2 with various ion channels.
GIRK Channels: In Xenopus oocytes expressing cannabinoid receptors and G protein-coupled inwardly-rectifying potassium (GIRK) channels, low concentrations of WIN 55,212-2 activate receptor-dependent inward K⁺ currents. However, higher concentrations can directly block the GIRK channel itself, demonstrating a dual modulatory role. nih.govmdpi.com
TRPV1 and ASICs: In cultured DRG neurons, WIN 55,212-2 inhibits capsaicin-activated inward currents mediated by TRPV1 channels. pnas.org It also dose-dependently inhibits proton-gated currents mediated by acid-sensing ion channels (ASICs). plos.org
Neuronal Excitability: Recordings from cerebellar Purkinje neurons have shown that maternal exposure to WIN 55,212-2 can profoundly affect the intrinsic electrophysiological properties of these neurons in offspring, altering action potential characteristics and firing frequency. nih.gov It has also been shown to have no direct effect on AMPA, kainate, or NMDA receptor-activated ion channels in hippocampal cultures at concentrations that inhibit synaptic transmission. jneurosci.org
Advanced Imaging and Histological Techniques
Advanced imaging and histological methods provide spatial information about the effects of WIN 55,212-2, from the whole-organism level down to subcellular localization.
Positron Emission Tomography (PET): PET is a non-invasive imaging technique used to visualize and quantify the distribution of molecular targets in vivo. While radiolabeled versions of WIN 55,212-2 have been developed for PET and SPECT imaging, they have shown limitations such as poor brain permeability and specificity, highlighting challenges in developing effective imaging agents from this class of compounds. nih.gov Nonetheless, PET imaging with other radiotracers is used in preclinical studies to assess the receptor occupancy of non-labeled compounds like WIN 55,212-2. ki.se
Immunohistochemistry (IHC) and Immunocytochemistry (ICC): These antibody-based techniques are used to visualize the expression and localization of specific proteins in tissues (IHC) and cells (ICC). In a mouse model of endometriosis, IHC was used to show that chronic treatment with WIN 55,212-2 reduced the expression of the proliferation marker Ki-67 and the vasculature marker CD31 in lesions, while increasing the apoptosis marker, cleaved caspase-3. researchgate.net ICC has been used to demonstrate the expression of CB₁ receptors in oligodendrocyte cultures and to visualize the nuclear translocation of transcription factors like NFATc4 in response to WIN 55,212-2 treatment. pnas.orgjneurosci.org
Fluorescence Imaging: Beyond calcium imaging, fluorescence microscopy is used in various contexts. For example, pancreatic stellate cells imaged after treatment with WIN 55,212-2 are thought to assume a more "quiescent" phenotype. wikipedia.org In apoptosis assays, staining with fluorescent dyes like bis-benzimide allows for the visualization of morphological changes in the nucleus, such as pyknosis (chromatin condensation), which is characteristic of apoptosis. jneurosci.org
Immunohistochemistry for Biomarker Expression and Cellular Morphology
Immunohistochemistry (IHC) is a pivotal technique used to investigate the effects of WIN 55,212-2 on cellular and tissue levels. This method allows for the visualization of specific proteins in their native tissue context, providing valuable insights into biomarker expression and changes in cellular morphology following treatment with the compound.
Studies have utilized IHC to examine the impact of chronic WIN 55,212-2 administration on the hippocampus, a brain region crucial for learning and memory. In one such study, adult male Sprague-Dawley rats were treated with WIN 55,212-2 for 21 days. Subsequent immunohistochemical analysis for the dendritic marker Microtubule-Associated Protein 2 (MAP-2) revealed significant dendritic rearrangement. Specifically, there was an observed increase in MAP-2 staining in the CA3 region and the lower blade of the dentate gyrus, while a decrease in staining was noted in the CA1 region nih.gov. These findings suggest that WIN 55,212-2 can induce complex, region-specific morphological changes within the hippocampus nih.gov.
Furthermore, IHC has been employed to investigate the cellular changes induced by WIN 55,212-2 in cancer cell lines. In human gastric cancer cells, treatment with WIN 55,212-2 led to observable morphological changes associated with the inhibition of the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis karger.com. These morphological shifts were correlated with changes in the expression of EMT-associated markers, as confirmed by other molecular techniques karger.com. Similarly, in human glioblastoma multiforme (GBM) cells, WIN 55,212-2 was found to produce a greater disruption of normal cell morphology compared to Δ9-THC, highlighting ligand-specific effects on cellular structure realmofcaring.org.
| Study Focus | Model System | Biomarker/Stain | Key Findings | Reference |
|---|---|---|---|---|
| Hippocampal Morphology | Adult Male Sprague-Dawley Rats | MAP-2, Cresyl Violet | Dendritic rearrangement with increased MAP-2 in CA3 and dentate gyrus, and decreased MAP-2 in CA1. Apparent increase in granule cell number in the lower blade of the dentate gyrus. | nih.gov |
| Epithelial-Mesenchymal Transition | Human Gastric Cancer Cells | Phase-contrast microscopy for morphology | WIN 55,212-2 suppressed mesenchymal morphological changes induced by COX-2. | karger.com |
| Glioblastoma Cell Morphology | Human Glioblastoma Multiforme Cells | Time-lapse microscopy for morphology | WIN 55,212-2 produced a greater disruption of normal cell morphology compared to Δ9-THC. | realmofcaring.org |
Genetic and Pharmacological Manipulation Strategies
Application of Selective Receptor Antagonists and Inverse Agonists
To dissect the specific receptor pathways through which WIN 55,212-2 exerts its effects, researchers widely employ selective receptor antagonists and inverse agonists. These pharmacological tools are essential for determining the contribution of individual cannabinoid receptors, primarily CB1 and CB2, to the observed physiological and cellular responses.
Selective antagonists for the CB1 receptor, such as SR141716A (rimonabant) and AM251, have been instrumental in demonstrating the CB1-mediated actions of WIN 55,212-2. For instance, the antinociceptive effects of WIN 55,212-2 in a rat model of spinal cord injury were completely abolished by pretreatment with the CB1 receptor-selective antagonist AM251, indicating that these effects are mediated through the CB1 receptor doi.org. Similarly, the activation of inwardly rectifying potassium (Kir) channels by WIN 55,212-2 in Xenopus oocytes expressing the rat CB1 receptor was completely reversed by the application of SR141716A jneurosci.org. It is noteworthy that compounds like SR141716A and AM251 are often referred to as inverse agonists, as they can reduce the basal activity of the receptor in addition to blocking agonist-induced effects news-medical.netwindows.netmdpi.com.
| Antagonist/Inverse Agonist | Target Receptor | Experimental Model | Observed Effect | Reference |
|---|---|---|---|---|
| AM251 | CB1 | Rat model of spinal cord injury | Completely abolished the antinociceptive effect of WIN 55,212-2. | doi.org |
| SR141716A (Rimonabant) | CB1 | Xenopus oocytes expressing rat CB1 | Completely reversed WIN 55,212-2-induced activation of Kir current. | jneurosci.org |
| AM630 | CB2 | Rat model of spinal cord injury | Did not alter the antinociceptive effect of WIN 55,212-2. | doi.org |
| SR144528 | CB2 | Mouse model of pruritus | Prevented the antipruritic effect of WIN 55,212-2. | researchgate.net |
Utilization of Knock-Out Animal Models for Receptor Specificity Studies
The use of knock-out (KO) animal models, where the gene for a specific receptor has been deleted, provides a powerful genetic approach to definitively establish the role of that receptor in the actions of a compound like WIN 55,212-2.
Studies employing CB1 receptor KO mice have been crucial in confirming the CB1-mediated effects of WIN 55,212-2. For example, the conditioned fear response, which is markedly increased by WIN 55,212-2 in wild-type mice, is abolished in mice lacking the CB1 receptor doi.org. In vascular studies, WIN 55,212-2 induced significant vasodilation in the aortas of wild-type female mice, an effect that was absent in CB1R KO mice mdpi.com. Furthermore, heterozygous CB1 receptor KO mice, which have approximately 50% lower levels of the CB1 receptor, have been used to study the relationship between receptor density and G-protein activation by WIN 55,212-2 nih.gov. These studies revealed region-dependent increases in the apparent efficiency of CB1 receptor-mediated G-protein activation, suggesting compensatory mechanisms in response to reduced receptor numbers nih.gov.
Similarly, CB2 receptor KO mice have been used to elucidate the role of this receptor in the effects of WIN 55,212-2. In a model of pruritus, the scratching-reducing effect of WIN 55,212-2 was prevented in mice with a genetic deletion of the CB2 receptor, providing strong evidence for CB2 receptor involvement researchgate.net. Interestingly, some studies have shown that certain immunomodulatory effects of WIN 55,212-2, such as the inhibition of IL-2 and IFN-γ secretion from splenocytes, persist in CB2R−/− mice, suggesting the involvement of other receptors or mechanisms in these particular actions nih.gov.
| Knock-Out Model | Phenotype/Response Studied | Effect of WIN 55,212-2 in KO vs. Wild-Type | Conclusion | Reference |
|---|---|---|---|---|
| CB1 Receptor KO | Conditioned Fear Response | Increased fear response in wild-type, effect abolished in KO. | CB1 receptor is necessary for WIN 55,212-2's effect on conditioned fear. | doi.org |
| CB1 Receptor KO | Aortic Vasodilation | Vasodilation in wild-type, no vasodilation in KO. | CB1 receptor mediates the vasodilatory effects of WIN 55,212-2 in the aorta. | mdpi.com |
| CB2 Receptor KO | Experimental Pruritus | Antipruritic effect in wild-type, effect prevented in KO. | The antipruritic effect of WIN 55,212-2 is mediated by the CB2 receptor. | researchgate.net |
| CB2 Receptor KO | Splenocyte Cytokine Secretion | Inhibition of IL-2 and IFN-γ secretion in both wild-type and KO. | The inhibition of these specific cytokines by WIN 55,212-2 is independent of the CB2 receptor. | nih.gov |
Pertussis Toxin (PTX) and Guanosine-5'-O-2-thiodiphosphate (GDPβS) Treatments for G Protein Studies
To investigate the involvement of G proteins in the signaling pathways activated by WIN 55,212-2, researchers often use specific inhibitors such as Pertussis Toxin (PTX) and Guanosine-5'-O-(2-thiodiphosphate) (GDPβS).
Pertussis Toxin is a valuable tool as it specifically and irreversibly inactivates G proteins of the Gi/o family by ADP-ribosylation. Since cannabinoid receptors primarily couple to Gi/o proteins, PTX sensitivity is a strong indicator of a CB1 or CB2 receptor-mediated effect. For example, in HEK293 cells expressing the human CB2 receptor, the inhibitory effect of WIN 55,212-2 on forskolin-stimulated cAMP accumulation was completely blocked by pretreatment with PTX, confirming the involvement of Gi proteins plos.org. Similarly, in some cellular systems, WIN 55,212-2-induced activation of ERK1/2 has been shown to be sensitive to PTX plos.org. However, not all effects of WIN 55,212-2 are G protein-mediated. A study on the inhibition of capsaicin-activated currents in trigeminal neurons found that the effect of WIN 55,212-2 was not altered by PTX treatment, suggesting a G protein-independent mechanism in this context pnas.orgnih.gov.
GDPβS is a non-hydrolyzable GDP analog that competitively inhibits the binding of GTP to the α-subunit of G proteins, thereby preventing their activation. It is a broader inhibitor of G protein signaling than PTX. In agreement with the PTX findings, GDPβS treatment also failed to alter the inhibitory effect of WIN 55,212-2 on capsaicin-activated currents, further supporting a non-G protein-coupled pathway for this particular action pnas.orgnih.gov. Conversely, in studies where G protein coupling is expected, GDPβS can be used to confirm this dependency. For example, Gs protein inhibition via GDPβS eliminated the effects of WIN-2 on IK in cultured hippocampal neurons physiology.org.
| Inhibitor | Mechanism of Action | Experimental System | Effect on WIN 55,212-2 Action | Inference | Reference |
|---|---|---|---|---|---|
| Pertussis Toxin (PTX) | Inactivates Gi/o proteins | HEK293 cells expressing CB2 | Blocked inhibition of cAMP accumulation. | WIN 55,212-2 signals through Gi proteins. | plos.org |
| Pertussis Toxin (PTX) | Inactivates Gi/o proteins | Cultured trigeminal neurons | Did not alter inhibition of capsaicin-activated currents. | This effect of WIN 55,212-2 is G protein-independent. | pnas.orgnih.gov |
| GDPβS | Prevents G protein activation | Cultured trigeminal neurons | Did not alter inhibition of capsaicin-activated currents. | Confirms a G protein-independent mechanism. | pnas.orgnih.gov |
| GDPβS | Prevents G protein activation | Cultured hippocampal neurons | Eliminated the effects of WIN-2 on IK. | Confirms Gs protein coupling in this system. | physiology.org |
Co-expression Studies for Receptor Desensitization and Internalization
Co-expression studies in heterologous cell systems are a fundamental approach to understanding the molecular mechanisms of receptor regulation, such as desensitization and internalization, following agonist stimulation with WIN 55,212-2. These studies involve introducing the cannabinoid receptor along with other proteins of interest, such as G protein-coupled receptor kinases (GRKs) and β-arrestins, into a cell line that does not endogenously express them.
A key finding from such studies is that the desensitization of the CB1 receptor is heavily dependent on the presence of specific GRKs and β-arrestins. In Xenopus oocytes co-expressing the rat CB1 receptor, application of WIN 55,212-2 caused only modest desensitization of Kir currents on its own. However, when GRK3 and β-arrestin 2 were co-expressed, a profound and rapid desensitization was observed jneurosci.orgnih.govresearchgate.netresearchgate.netomicsdi.org. This demonstrates that GRK3 and β-arrestin 2 are key players in the homologous desensitization of the CB1 receptor following activation by WIN 55,212-2 jneurosci.orgnih.govresearchgate.netomicsdi.org.
These studies have also been used to map the specific domains of the CB1 receptor involved in these processes. By creating and co-expressing mutant forms of the CB1 receptor, researchers have identified specific serine residues (S426 and S430) in the C-terminal tail that are crucial for GRK-mediated phosphorylation and subsequent desensitization nih.govnih.gov. Interestingly, these same studies revealed that while these residues are critical for desensitization, they are not required for agonist-induced internalization of the receptor, indicating that desensitization and internalization are mediated by distinct domains of the CB1 receptor jneurosci.orgnih.gov. Furthermore, co-expression of phospholipase D2, an enhancer of receptor endocytosis, has been shown to reduce CB1 receptor desensitization following WIN 55,212-2 treatment, highlighting the complex interplay of various cellular proteins in regulating receptor signaling researchgate.net.
| Co-expressed Proteins | Cell System | Parameter Measured | Key Finding | Reference |
|---|---|---|---|---|
| CB1 + GRK3 + β-arrestin 2 | Xenopus oocytes | Desensitization of Kir current | Profoundly enhanced desensitization compared to CB1 alone. | jneurosci.orgnih.govresearchgate.netomicsdi.org |
| CB1 S426A/S430A mutant | AtT20 cells | Receptor internalization | The mutant receptor still internalized, indicating these sites are not required for internalization. | jneurosci.orgnih.gov |
| CB1 + Phospholipase D2 | HEK293 cells | Receptor desensitization | Reduced CB1 receptor desensitization after WIN 55,212-2 treatment. | researchgate.net |
Q & A
Basic Research Question
- Cytokine profiling : Use ELISA or qPCR to quantify TNF-α, IL-6 (pro-inflammatory), and IL-10 (anti-inflammatory) levels.
- Macrophage polarization : Flow cytometry or immunohistochemistry for M1 (CD86) and M2 (CD206, CD163) markers.
- Fibrosis assessment : Masson staining for collagen deposition and qPCR for TGF-β, α-SMA, and PDGFRα .
How does this compound modulate hemodynamic responses in hypertensive vs. normotensive rodent models?
Advanced Research Question
In spontaneously hypertensive rats (SHR), this compound induces renal vasodilation but increases hindlimb vascular resistance. Methodological steps:
- Regional blood flow measurement : Use laser Doppler or pressure transducers.
- Receptor specificity : Co-administer CB1 antagonists (e.g., AM 251) to isolate CB1-dependent pathways.
- Comparative analysis : Contrast responses in SHR, WKY, and Wistar strains to model hypertension-specific effects .
How can researchers reconcile conflicting survival data in PQ-induced lung injury models treated with this compound?
Advanced Research Question
Survival improvements (e.g., 40–46.7% in PQ models) depend on:
- Administration timing : Early intervention may block ROS/MAPK pathways.
- Dose standardization : Ensure consistent this compound dosing (e.g., 2 mg/kg IP for 4 weeks).
- Control variables : Monitor PQ purity, injection site (e.g., fourth ventricle), and use log-rank tests for survival significance .
What experimental designs reveal age-dependent neurobehavioral effects of this compound?
Advanced Research Question
- Behavioral assays : Use Morris water maze for spatial learning and thigmotaxis (wall-hugging) to assess anxiety-like behavior.
- Age stratification : Compare adolescent vs. adult rodents, as this compound reduces thigmotaxis in adolescents but not adults.
- Receptor interplay : Test CB1/CB2 antagonists to dissect developmental receptor plasticity .
How does this compound modulate glutamatergic synaptic transmission in cortical neurons?
Basic Research Question
- Electrophysiology : Record AMPA-mediated excitatory postsynaptic currents (EPSCs) in pyramidal neurons.
- Calcium imaging : Measure NMDA-induced Ca²⁺ influx using Fluo-4 AM.
- Pharmacological blocking : Apply CB1 antagonists to confirm receptor specificity in reducing glutamate release .
What adaptations occur in adrenergic systems following chronic this compound exposure?
Advanced Research Question
Chronic administration (e.g., 14 days) alters adrenoceptor function:
- β1-adrenoceptor downregulation : Quantify via radioligand binding assays.
- NE efflux potentiation : Use microdialysis in locus coeruleus.
- Behavioral correlates : Assess anxiety-like responses post-withdrawal .
What mechanisms underlie this compound’s anti-fibrotic effects in lung injury?
Advanced Research Question
- Gene expression analysis : qPCR for collagen I, fibronectin, and TGF-β.
- Receptor cross-talk : Test CB1/CB2 antagonists to determine if anti-fibrotic effects are receptor-dependent.
- Pathway inhibition : Block MAPK/NF-κB to assess ROS modulation .
How do GTPγS binding assays elucidate this compound’s efficacy at cannabinoid receptors?
Basic Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
